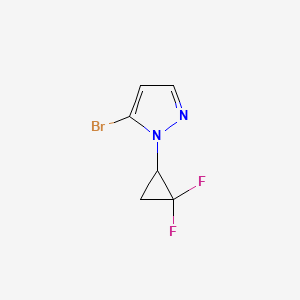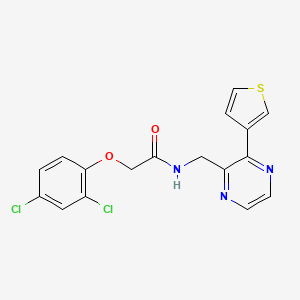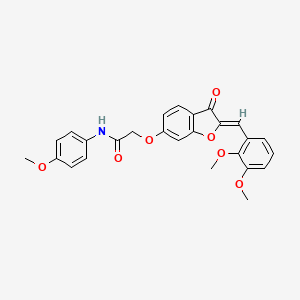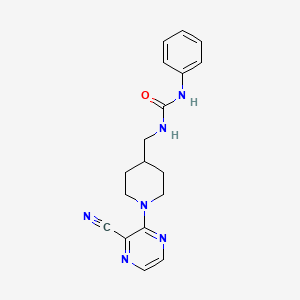
1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound falls under the category of pharmaceutical and medicinal chemistry, where its synthesis, structural characterization, and chemical behavior play crucial roles in understanding its potential applications and interactions. Such compounds are typically investigated for their therapeutic potentials, molecular interactions, and as a basis for developing new chemical entities with specific biological activities.
Synthesis Analysis
The asymmetric synthesis of similar compounds involves complex reactions designed to introduce specific functional groups at targeted positions, enhancing the molecule's biological activity or altering its physical and chemical properties. For instance, Froelich et al. (1996) described the asymmetric synthesis of 2-(1-Aminoalkyl) piperidines, showcasing methodologies relevant to synthesizing complex piperidine derivatives, which can be related to the synthesis of our compound of interest (Froelich et al., 1996).
Molecular Structure Analysis
The molecular structure of such compounds is critical for determining their pharmacological potential and interaction with biological targets. Karczmarzyk and Malinka (2008) conducted structural characterization of analgesic isothiazolopyridines, providing insights into molecular packing, hydrogen bonding, and π...π interactions, which are essential factors in the molecular structure analysis of similar compounds (Karczmarzyk & Malinka, 2008).
Aplicaciones Científicas De Investigación
Neuroinflammation Imaging
A significant application of compounds structurally related to "1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-phenylurea" includes PET imaging for neuroinflammation. Compounds like [11C]CPPC have been developed for PET imaging of microglia by targeting the macrophage colony-stimulating factor 1 receptor (CSF1R). Such compounds are invaluable tools for noninvasively imaging reactive microglia and disease-associated microglia, contributing to our understanding of neuroinflammation's role in various neuropsychiatric disorders. This research suggests potential applications for structurally similar compounds in developing new therapeutics for neuroinflammation and for monitoring the neuroinflammatory effects of treatments for central nervous system malignancies and peripheral malignancies (Horti et al., 2019).
Antitumor Activity
Compounds related to "this compound" have demonstrated significant antitumor activity. Novel pyrimidinyl pyrazole derivatives have been synthesized and evaluated for their cytotoxic activity against several tumor cell lines. Some derivatives showed potent antitumor activity against various tumor cells, including human carcinoma, without causing undesirable effects in mice (Naito et al., 2005). This suggests the potential for designing new anticancer agents based on the core structure of "this compound".
Tuberculostatic Activity
Another area of application includes the development of treatments for tuberculosis. Some phenylpiperazine derivatives have been synthesized and tested for their tuberculostatic activity. These compounds were found to have minimum inhibiting concentrations within a specific range against Mycobacterium tuberculosis, indicating potential for the development of new antituberculosis drugs (Foks et al., 2004).
Mecanismo De Acción
Target of Action
The primary target of the compound “1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-phenylurea” is the muscarinic receptor 4 (M4) . Muscarinic receptors are a type of G protein-coupled receptor that play a crucial role in various neurological functions.
Mode of Action
This compound acts as an antagonist at the muscarinic receptor 4 (M4) . Antagonists are substances that inhibit the function of the receptor they bind to. In this case, the compound would inhibit the function of the M4 receptor, potentially altering neurological signaling.
Result of Action
The compound’s antagonistic action on the M4 receptor could result in altered neurological signaling . This could potentially have therapeutic effects in treating various neurological diseases/disorders such as Alzheimer’s Disease, Lewy Body Dementia, and the cognitive deficits associated with schizophrenia, Parkinson’s Disease, drug-induced Parkinsonism, dyskinesias, dystonia, chorea, levodopa induced dyskinesia, cerebral palsy, progressive supranuclear palsy, and Huntington’s disease .
Propiedades
IUPAC Name |
1-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c19-12-16-17(21-9-8-20-16)24-10-6-14(7-11-24)13-22-18(25)23-15-4-2-1-3-5-15/h1-5,8-9,14H,6-7,10-11,13H2,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNNTBFOFOEYRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CC=C2)C3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2,5-dioxo-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-1-yl}acetic acid](/img/structure/B2493488.png)
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2493489.png)
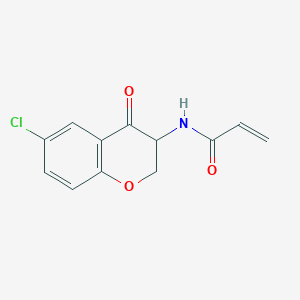
![1-Benzyl-3'-(4-chlorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2493496.png)

![ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[(3-cyano-6-pyridin-4-ylpyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate](/img/structure/B2493499.png)
![N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2493500.png)
![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2493501.png)
![5-chloro-2-(methylsulfanyl)-N-{3-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]phenyl}pyrimidine-4-carboxamide](/img/structure/B2493502.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2493505.png)
